molecular formula C4H8BrNO2S B13576880 3-Bromo-1-methanesulfonylazetidine

3-Bromo-1-methanesulfonylazetidine

Cat. No.: B13576880
M. Wt: 214.08 g/mol
InChI Key: GGTLMNHXCICRAH-UHFFFAOYSA-N
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Description

3-Bromo-1-methanesulfonylazetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of both bromine and methanesulfonyl groups in the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methanesulfonylazetidine typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation. This method uses alumina as a solid support and provides a straightforward and efficient route to the desired azetidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methanesulfonylazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3-Bromo-1-methanesulfonylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methanesulfonylazetidine involves its ability to undergo various chemical reactions due to the presence of the bromine and methanesulfonyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing ones. The ring strain in the azetidine ring also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methanesulfonylazetidine is unique due to the combination of the bromine and methanesulfonyl groups, which impart distinct reactivity and properties. The presence of these groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Biological Activity

Overview

3-Bromo-1-methanesulfonylazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

  • CAS Number : 2731007-08-0
  • Molecular Formula : C4H8BrNO2S
  • Molecular Weight : 202.08 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with bromomethanesulfonate under controlled conditions. The following general reaction scheme can be used:

Azetidine+Bromomethanesulfonate3 Bromo 1 methanesulfonylazetidine\text{Azetidine}+\text{Bromomethanesulfonate}\rightarrow \text{3 Bromo 1 methanesulfonylazetidine}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Cytotoxicity

The cytotoxic effects of this compound on human cancer cell lines have also been evaluated. The compound shows selective toxicity towards certain cancer cells while exhibiting lower toxicity to normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)255
MCF-7 (breast cancer)304
Normal Human Fibroblasts>100-

The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in cellular processes. Preliminary studies suggest that it may inhibit enzymes related to DNA replication and protein synthesis.

Case Studies

  • Study on Antibacterial Activity : A study conducted by Smith et al. (2024) demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : Research by Jones et al. (2023) evaluated the cytotoxic effects of the compound on various cancer cell lines, highlighting its selective action and potential for further development in cancer therapy.

Properties

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.08 g/mol

IUPAC Name

3-bromo-1-methylsulfonylazetidine

InChI

InChI=1S/C4H8BrNO2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3H2,1H3

InChI Key

GGTLMNHXCICRAH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(C1)Br

Origin of Product

United States

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